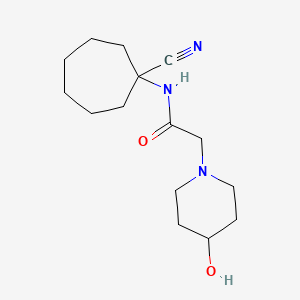
N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as CCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CCPA is a selective agonist of the A1 adenosine receptor, which is involved in a variety of physiological processes such as sleep regulation, cardiovascular function, and inflammation.
Wirkmechanismus
CCPA selectively activates the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the brain, heart, and other organs. Activation of the A1 receptor leads to a decrease in cAMP levels, which can have various downstream effects depending on the tissue and cell type. In the brain, activation of the A1 receptor can lead to sedation and analgesia, while in the heart, it can lead to a decrease in heart rate and contractility.
Biochemical and Physiological Effects:
CCPA has a variety of biochemical and physiological effects depending on the tissue and cell type. In the brain, CCPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It can also improve cognitive function and memory in animal models of Alzheimer's disease. In the heart, CCPA can reduce blood pressure and improve cardiac function by reducing myocardial oxygen consumption and improving coronary blood flow. CCPA has also been shown to have anti-inflammatory effects in various tissues, which may contribute to its potential therapeutic applications in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages for use in lab experiments. It is a selective agonist of the A1 receptor, which allows for specific activation of this receptor without affecting other adenosine receptors. CCPA is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using CCPA in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, CCPA can have off-target effects at high concentrations, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for CCPA research. One area of interest is the potential therapeutic applications of CCPA in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration strategies for CCPA in these conditions. Another area of interest is the potential use of CCPA in cardiovascular diseases such as hypertension and heart failure. Studies are needed to determine the long-term effects of CCPA on cardiovascular function and to identify potential side effects. Finally, there is growing interest in the use of CCPA as a tool for studying the A1 receptor and its downstream signaling pathways. Further studies are needed to fully elucidate the mechanism of action of CCPA and its potential applications in basic research.
Synthesemethoden
CCPA can be synthesized through a multistep process involving the reaction of 1-cyanocycloheptanecarboxylic acid with 1-(4-hydroxypiperidin-1-yl)ethanone. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield CCPA. The purity and yield of CCPA can be improved through various purification techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia. CCPA has also been investigated for its potential use in treating cardiovascular diseases, as it can reduce blood pressure and improve cardiac function. In addition, CCPA has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c16-12-15(7-3-1-2-4-8-15)17-14(20)11-18-9-5-13(19)6-10-18/h13,19H,1-11H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRUFXVAIRFTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

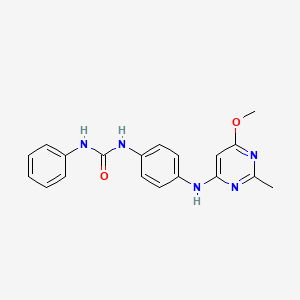
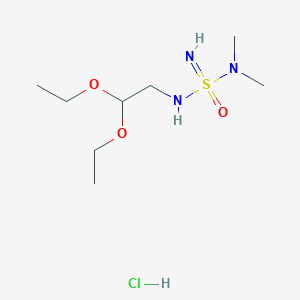


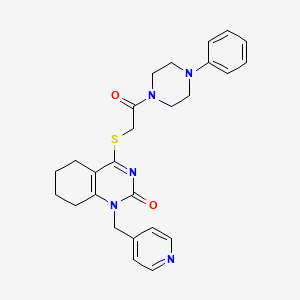
![(2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379847.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2379848.png)
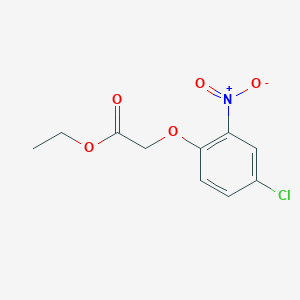
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2379854.png)



![Spirostan-2-one, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-O-beta-D-glucopyranosyl-(1-->4)-beta-D-galactopyranosyl)oxy]-6-hydroxy-, (3beta,5alpha,6beta,25R)-](/img/structure/B2379860.png)
